molecular formula C14H14N2 B15164015 2-Cyclohexylterephthalonitrile CAS No. 192128-43-1

2-Cyclohexylterephthalonitrile

Cat. No.: B15164015
CAS No.: 192128-43-1
M. Wt: 210.27 g/mol
InChI Key: KTTURLABMRFLND-UHFFFAOYSA-N
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Description

2-Cyclohexylterephthalonitrile is an organic compound with the molecular formula C14H14N2 It is a derivative of terephthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylterephthalonitrile typically involves the reaction of terephthalonitrile with cyclohexyl halides under specific conditions. One common method is the nucleophilic substitution reaction where terephthalonitrile reacts with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylterephthalonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Cyclohexylterephthalic acid.

    Reduction: 2-Cyclohexylterephthalamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Cyclohexylterephthalonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Cyclohexylterephthalonitrile exerts its effects depends on the specific application. In chemical reactions, the nitrile groups can act as electrophiles, participating in various nucleophilic addition reactions. The cyclohexyl group can influence the compound’s reactivity and stability by providing steric hindrance and altering electronic properties.

Comparison with Similar Compounds

    Terephthalonitrile: The parent compound without the cyclohexyl group.

    Cyclohexylbenzene: A similar compound where the nitrile groups are replaced by hydrogen atoms.

    Cyclohexylbenzonitrile: A compound with a single nitrile group and a cyclohexyl group.

Uniqueness: 2-Cyclohexylterephthalonitrile is unique due to the presence of both nitrile groups and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

192128-43-1

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-cyclohexylbenzene-1,4-dicarbonitrile

InChI

InChI=1S/C14H14N2/c15-9-11-6-7-13(10-16)14(8-11)12-4-2-1-3-5-12/h6-8,12H,1-5H2

InChI Key

KTTURLABMRFLND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)C#N)C#N

Origin of Product

United States

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